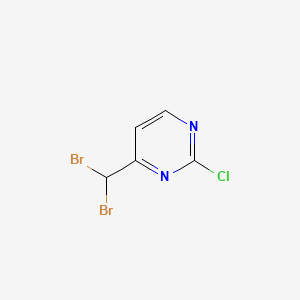

2-Chloro-4-(dibromomethyl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

181363-07-5 |

|---|---|

Molecular Formula |

C5H3Br2ClN2 |

Molecular Weight |

286.351 |

IUPAC Name |

2-chloro-4-(dibromomethyl)pyrimidine |

InChI |

InChI=1S/C5H3Br2ClN2/c6-4(7)3-1-2-9-5(8)10-3/h1-2,4H |

InChI Key |

WGTDLOWBKRIEJB-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1C(Br)Br)Cl |

Synonyms |

2-chloro-4-(dibroMoMethyl)pyriMidine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(dibromomethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromomethyl group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(dibromomethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The dibromomethyl group can be oxidized to form carboxylic acids or reduced to form methyl groups.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate

Major Products

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Methyl-substituted pyrimidines.

Cross-Coupling: Biaryl compounds and other complex organic molecules

Scientific Research Applications

2-Chloro-4-(dibromomethyl)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.

Medicine: Explored for its potential as an anticancer agent and in the development of other therapeutic compounds.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(dibromomethyl)pyrimidine involves its interaction with molecular targets such as DNA and proteins. It can bind to DNA through intercalation or groove binding, affecting the replication and transcription processes. Additionally, it may inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, synthesis methods, and applications:

Key Research Findings

- Synthetic Efficiency: The 85% yield of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine highlights optimized coupling conditions (DMF, triethylamine, room temperature) , whereas 2-chloro-4-vinylquinazoline synthesis requires DDQ-mediated aromatization (~60–70% yields) .

- Biological Selectivity : Substituents dictate target specificity. For example:

- Dibromomethyl/vinyl groups : Favor electrophilic reactivity for functionalization.

- Piperidinyl/amine groups : Enhance solubility and kinase-binding affinity .

Q & A

Q. Table 1: Example Synthesis Conditions

| Step | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| 1 | POCl₃, DMF catalyst | 110°C | 85% | |

| 2 | NBS, AIBN, CCl₄ | 80°C | 70% |

Advanced: How can researchers resolve contradictions in crystallographic data for substituted pyrimidines?

Answer:

Discrepancies in crystallographic data often arise from polymorphism or refinement errors. To address this:

- Validation: Cross-validate X-ray diffraction data with computational models (e.g., density functional theory) to confirm bond lengths/angles .

- Hydrogen Bonding Analysis: Examine intermolecular interactions (e.g., N–H···N bonds) that may influence packing. For example, in 5-Bromo-2-chloropyrimidin-4-amine, hydrogen bonding creates a 2D network, which must be accurately modeled .

- Refinement Parameters: Use anisotropic displacement parameters for non-H atoms and refine H atoms via difference Fourier maps to reduce residual electron density errors .

Q. Table 2: Crystallographic Parameters for Pyrimidine Derivatives

| Compound | Space Group | Bond Length (Å) | Reference |

|---|---|---|---|

| 5-Bromo-2-chloropyrimidin-4-amine | P 1 | C–Br: 1.907 | |

| 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine | P2₁/c | C–Cl: 1.735 |

Advanced: What methodological approaches are used to analyze the reactivity of the dibromomethyl group in pyrimidine derivatives?

Answer:

The dibromomethyl group’s reactivity is studied via:

- Kinetic Studies: Monitor substitution reactions (e.g., with amines or thiols) using HPLC or NMR to track intermediate formation .

- Thermal Stability Analysis: Perform differential scanning calorimetry (DSC) to assess decomposition temperatures and identify safe reaction windows .

- Computational Modeling: Use DFT calculations to predict electrophilic/nucleophilic sites. For example, the dibromomethyl group’s electron-withdrawing effect increases reactivity at the 2-chloro position .

Advanced: How do structural modifications at the 4-position of 2-chloropyrimidine derivatives influence their biological activity?

Answer:

Modifications at the 4-position significantly alter bioactivity:

- Electron-Withdrawing Groups (e.g., CF₃): Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) by increasing lipophilicity (logP). For example, 2-Chloro-4-(trifluoromethyl)pyrimidine shows strong interfacial interactions with lipid membranes .

- Brominated Groups: Improve halogen bonding with biomolecular targets. Derivatives like this compound may inhibit NADH:ubiquinone oxidoreductase by forming stable interactions with flavin cofactors .

- Heterocyclic Substituents (e.g., pyrazoles): Introduce steric hindrance or hydrogen-bonding motifs. 2-Chloro-4-(1H-pyrazol-1-yl) derivatives exhibit anti-inflammatory activity by modulating adenosine receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.